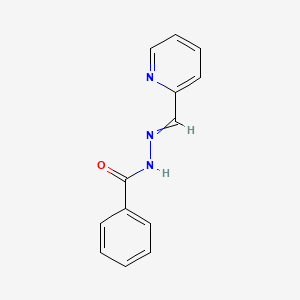
N-(pyridin-2-ylmethylideneamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethylideneamino)benzamide is an organic compound with the molecular formula C13H11N3O It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a pyridine ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(pyridin-2-ylmethylideneamino)benzamide can be synthesized through the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is typically carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . The catalyst can be reused multiple times without significant loss of activity, maintaining a yield of 77% after six cycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of efficient and reusable catalysts to optimize yield and reduce waste. The use of metal-organic frameworks and other advanced catalytic systems is likely to be a key aspect of industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-2-ylmethylideneamino)benzamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds through the reaction with carboxylic acids.
Substitution: Reactions involving the replacement of functional groups on the benzamide or pyridine rings.
Oxidation and Reduction: Reactions that alter the oxidation state of the compound, potentially modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
2-aminopyridine: A starting material for the synthesis.
Trans-β-nitrostyrene: Another key reactant.
Metal-organic framework catalysts: Such as Fe2Ni-BDC, which facilitate the reaction under mild conditions.
Major Products Formed
The primary product formed from the reaction of 2-aminopyridine and trans-β-nitrostyrene is this compound. Other potential products may include various substituted benzamides and pyridines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethylideneamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-ylmethylideneamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloproteins and other metal-dependent biological processes. Additionally, its ability to undergo various chemical reactions makes it a versatile tool for probing biological pathways and developing new therapeutic strategies .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)benzamide: A closely related compound with similar chemical properties and applications.
N-(pyridin-2-yl)imidates: Compounds that share the pyridine and benzamide moieties but differ in their functional groups and reactivity.
Uniqueness
N-(pyridin-2-ylmethylideneamino)benzamide is unique due to its specific structure, which combines the properties of both pyridine and benzamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5475-70-7 |
|---|---|
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O/c17-13(11-6-2-1-3-7-11)16-15-10-12-8-4-5-9-14-12/h1-10H,(H,16,17) |
Clave InChI |
FEHWEDNVSQUYNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)

![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)







![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)

